molecular formula C7H5F2N3 B6200428 3-(difluoromethyl)imidazo[1,5-a]pyrazine CAS No. 2731006-58-7

3-(difluoromethyl)imidazo[1,5-a]pyrazine

Cat. No.: B6200428
CAS No.: 2731006-58-7
M. Wt: 169.1
InChI Key:
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Description

This compound is characterized by its unique structure, which includes a difluoromethyl group attached to an imidazo[1,5-a]pyrazine scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)imidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with difluoromethylating agents in the presence of a base. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)imidazo[1,5-a]pyrazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylimidazo[1,5-a]pyrazine oxides, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

3-(difluoromethyl)imidazo[1,5-a]pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)imidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrazine: Another heterocyclic compound with similar structural features but different reactivity and applications.

    Imidazo[1,5-a]pyridine: Shares the imidazo scaffold but with a pyridine ring, leading to different chemical and biological properties.

Uniqueness

3-(difluoromethyl)imidazo[1,5-a]pyrazine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound in drug development and other scientific research areas.

Properties

CAS No.

2731006-58-7

Molecular Formula

C7H5F2N3

Molecular Weight

169.1

Purity

95

Origin of Product

United States

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